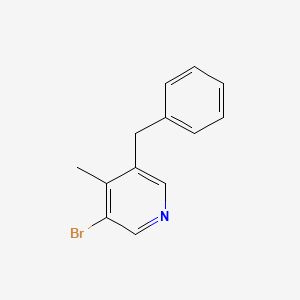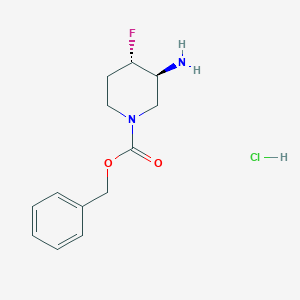
2-Chloro-4-fluoro-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-3-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the substitution of chlorine and fluorine atoms. One common method is the reaction of 2-chloro-4-fluoroaniline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled temperatures and pH conditions.
Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in the presence of bases like potassium carbonate.
Major Products Formed
科学的研究の応用
2-Chloro-4-fluoro-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and fluorine atoms contribute to its reactivity and binding affinity with enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2-Fluoro-3-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
Uniqueness
2-Chloro-4-fluoro-3-(trifluoromethyl)aniline is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications compared to its similar counterparts.
特性
分子式 |
C7H4ClF4N |
|---|---|
分子量 |
213.56 g/mol |
IUPAC名 |
2-chloro-4-fluoro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4ClF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 |
InChIキー |
WGPSVYRLNWINAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)Cl)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



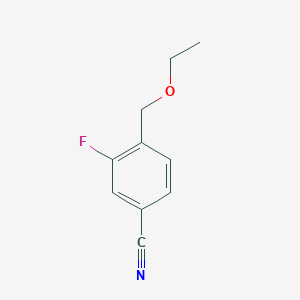
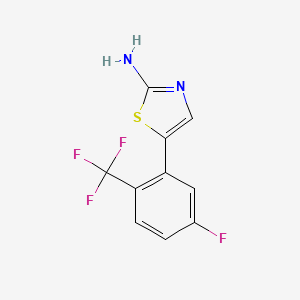
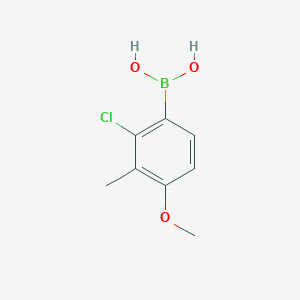
![3,3-Diethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14023445.png)
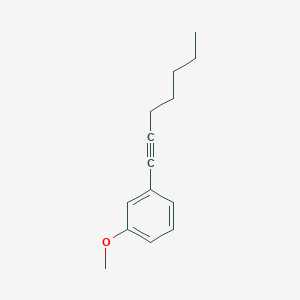
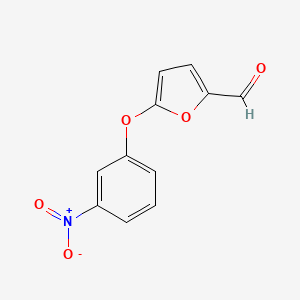
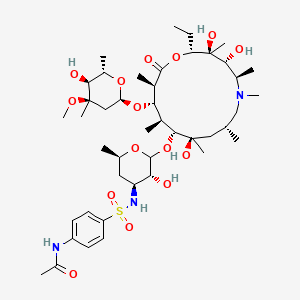
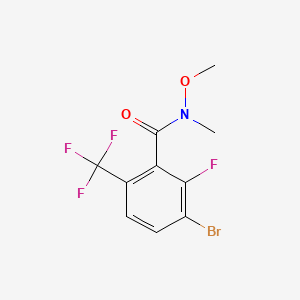
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
